(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a complex organic compound featuring a pyrazole ring substituted with phenyl groups and a chloro group, along with a dimethoxyphenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chloro group.
Substitution with phenyl groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the enenitrile moiety: This involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone, followed by dehydration to form the enenitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological activity: The compound may exhibit biological activity, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Medicine
Drug development: Potential use in the development of new pharmaceuticals due to its unique structure and biological activity.
Industry
Material science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the pyrazole ring can facilitate binding to biological targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile: Unique due to the combination of the pyrazole ring, chloro group, and dimethoxyphenyl group.
(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-phenylprop-2-enenitrile: Lacks the dimethoxy groups, potentially altering its reactivity and biological activity.
(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)prop-2-enenitrile: Contains only one methoxy group, which may affect its chemical and biological properties.
Uniqueness
The presence of both the dimethoxyphenyl group and the nitrile group in this compound makes it unique compared to similar compounds
Properties
IUPAC Name |
(Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2/c1-31-23-14-13-19(16-24(23)32-2)20(17-28)15-22-25(18-9-5-3-6-10-18)29-30(26(22)27)21-11-7-4-8-12-21/h3-16H,1-2H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVNWUQEMWTCH-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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